

An In-depth Technical Guide to 2-[2-(3-Methoxyphenyl)ethyl]phenol

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Compound of Interest

Compound Name:	2-[2-(3-Methoxyphenyl)ethyl]phenol
Cat. No.:	B049715

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Introduction

2-[2-(3-Methoxyphenyl)ethyl]phenol is a biphenolic compound with a molecular structure that suggests potential applications in medicinal chemistry and materials science. Its synthesis and basic properties are of interest to researchers engaged in the discovery of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the currently available information on its fundamental chemical and physical properties, a detailed synthesis protocol, and an outlook on its potential, albeit currently unexplored, biological significance.

Core Chemical and Physical Properties

A summary of the core physicochemical properties of **2-[2-(3-Methoxyphenyl)ethyl]phenol** is presented below. It is important to note that while some properties have been computationally predicted, experimentally determined values for several key parameters are not readily available in the public domain.

Property	Value	Source
IUPAC Name	2-[2-(3-Methoxyphenyl)ethyl]phenol	[PubChem] [1]
CAS Number	167145-13-3	[PubChem] [1]
Molecular Formula	C ₁₅ H ₁₆ O ₂	[PubChem] [1]
Molecular Weight	228.29 g/mol	[PubChem] [1]
Appearance	Colorless or light red oily liquid or solid	[Sigma-Aldrich], Vendor Data
XLogP3 (Predicted)	3.8	[PubChem] [1]
Topological Polar Surface Area	29.5 Å ²	[PubChem] [1]
Hydrogen Bond Donor Count	1	[PubChem] [1]
Hydrogen Bond Acceptor Count	2	[PubChem] [1]
Rotatable Bond Count	4	[PubChem] [1]

Note: Experimental values for melting point, boiling point, pKa, and logP are not consistently reported in scientific literature. The physical state has been described as both a solid and an oily liquid, suggesting that its melting point may be near ambient temperature.

Spectroscopic Data

Limited spectroscopic data is available from patent literature.

- ¹H NMR (CDCl₃, δ): 6.72-7.23 (m, 8H, Ar-H), 4.75 (s, 1H, -OH), 3.75 (s, 3H, -OCH₃), 2.90 (s, 4H, -CH₂CH₂-).
- Mass Spectrometry (m/z): 227 ([M-H]⁻).

Experimental Protocols

Synthesis of 2-[2-(3-Methoxyphenyl)ethyl]phenol

A documented synthetic route for **2-[2-(3-Methoxyphenyl)ethyl]phenol** involves a multi-step process starting from salicylaldehyde. The following protocol is based on the methodology described in patent literature.

Workflow for the Synthesis of **2-[2-(3-Methoxyphenyl)ethyl]phenol**



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Caption: Synthetic pathway for **2-[2-(3-Methoxyphenyl)ethyl]phenol**.

Detailed Methodology:

- Protection of Salicylaldehyde: Salicylaldehyde is reacted with benzyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like acetone under reflux to yield 2-(benzyloxy)benzaldehyde.
- Reduction to Alcohol: The resulting aldehyde is then reduced using a reducing agent like sodium borohydride in methanol to form (2-(benzyloxy)phenyl)methanol.
- Chlorination: The alcohol is converted to the corresponding benzyl chloride, 1-(benzyloxy)-2-(chloromethyl)benzene, using a chlorinating agent such as thionyl chloride in the presence of a base like pyridine.
- Wittig Reagent Preparation: The benzyl chloride is reacted with triphenylphosphine in a solvent such as toluene under reflux to form the phosphonium salt, (2-(benzyloxy)benzyl)triphenylphosphonium chloride.
- Wittig Reaction: The phosphonium salt is treated with a strong base like sodium hydride in an anhydrous solvent like tetrahydrofuran to generate the ylide, which is then reacted with 3-

methoxybenzaldehyde to produce 1-(benzyloxy)-2-[2-(3-methoxyphenyl)vinyl]benzene.

- Hydrogenation and Deprotection: The final step involves the catalytic hydrogenation of the vinyl intermediate using hydrogen gas and a palladium on carbon catalyst in ethanol. This reaction simultaneously reduces the double bond and removes the benzyl protecting group to yield the final product, **2-[2-(3-Methoxyphenyl)ethyl]phenol**.

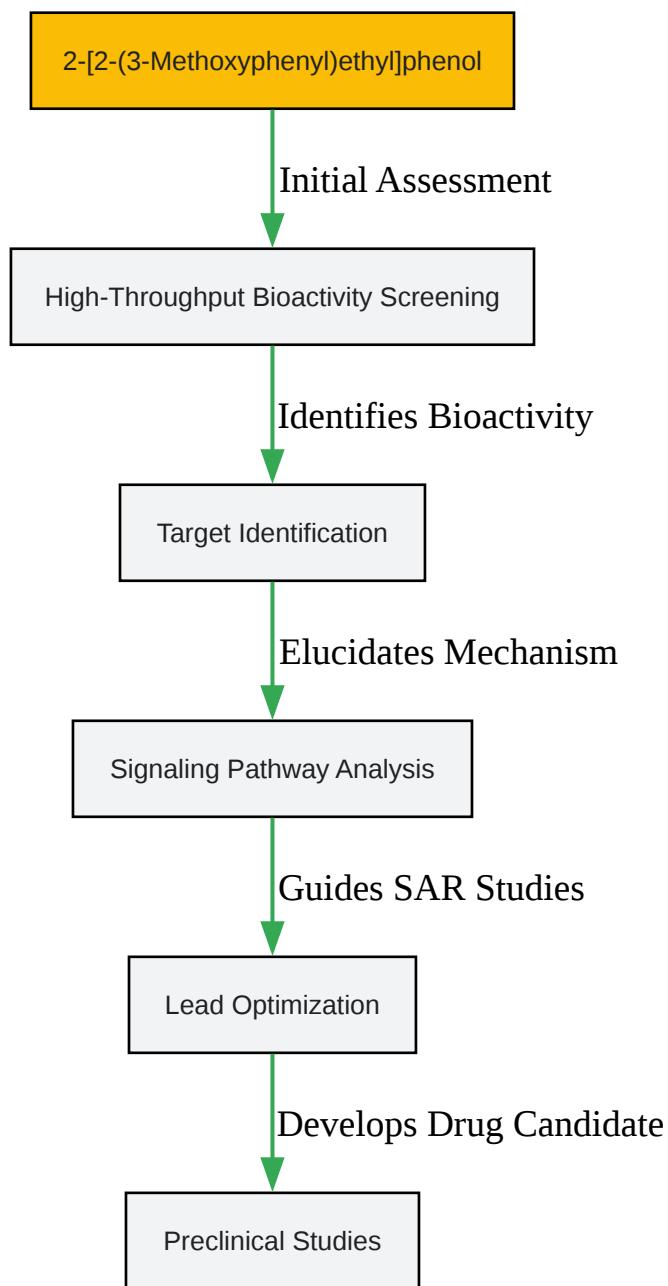
Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available data on the specific biological activities of **2-[2-(3-Methoxyphenyl)ethyl]phenol**. While the broader class of methoxyphenols has been investigated for various biological effects, including antioxidant and anti-inflammatory properties, no studies have been identified that specifically evaluate this compound.^[2]

One search result indicated that **2-[2-(3-Methoxyphenyl)ethyl]phenol** is used as an intermediate in the preparation of sarpogrelate analogues.^[3] Sarpogrelate is a known 5-HT2A receptor antagonist with antiplatelet activity. This suggests that derivatives of the target compound may possess interesting pharmacological properties, but direct biological data for the parent compound is absent.

Due to the absence of information regarding its biological targets and mechanism of action, no signaling pathways can be definitively associated with **2-[2-(3-Methoxyphenyl)ethyl]phenol** at this time.

Logical Relationship for Potential Biological Investigation



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Caption: A proposed workflow for investigating the biological activity.

Conclusion

2-[2-(3-Methoxyphenyl)ethyl]phenol is a readily synthesizable organic molecule with defined chemical and physical properties. While its structural similarity to other biologically active phenols suggests potential for further investigation, there is currently no direct evidence of its

specific biological effects or involvement in cellular signaling pathways. This guide provides a solid foundation of the known chemical aspects of this compound and highlights the significant opportunity for future research to explore its potential pharmacological applications. Researchers in drug discovery are encouraged to consider this molecule for inclusion in screening campaigns to elucidate its potential therapeutic value.

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